molecular formula C20H16N4O4S2 B2376892 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 477212-17-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2376892
CAS No.: 477212-17-2
M. Wt: 440.49
InChI Key: FHXSZAXHMKOXGX-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the benzo[d][1,3]dioxole moiety: This step involves the coupling of the thiadiazole intermediate with a benzo[d][1,3]dioxole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the acrylamide linkage: The final step involves the reaction of the intermediate with an acrylamide derivative, ensuring the (Z)-configuration is maintained through careful control of reaction conditions, such as temperature and solvent choice.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scalability. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Its unique properties may make it useful in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the thiadiazole ring and the benzo[d][1,3]dioxole moiety suggests potential interactions with nucleophilic sites in proteins or nucleic acids, possibly inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

  • (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
  • (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acrylamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the thiadiazole ring. The presence of different alkyl or aryl groups can significantly alter the compound’s physical and chemical properties.
  • Biological Activity: These structural variations can lead to differences in biological activity, such as changes in potency, selectivity, and metabolic stability.
  • Uniqueness: The specific combination of the benzo[d][1,3]dioxole moiety with the thiadiazole ring and the acrylamide linkage in (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide may confer unique biological properties not seen in its analogs.

Properties

IUPAC Name

(Z)-N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-17(9-7-13-6-8-15-16(10-13)28-12-27-15)22-19-23-24-20(30-19)29-11-18(26)21-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,26)(H,22,23,25)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXSZAXHMKOXGX-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.